An In-depth Technical Guide to the Synthesis and Characterization of 7-Hydroxy Granisetron-d3
An In-depth Technical Guide to the Synthesis and Characterization of 7-Hydroxy Granisetron-d3
Introduction: The Critical Role of Deuterated Metabolites in Pharmacokinetic Analysis
In the field of drug development, a thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. Pharmacokinetic (PK) studies provide this crucial information, and their accuracy relies heavily on the quality of the analytical methods used.[1][2] Granisetron, a potent 5-HT3 receptor antagonist, is widely used to prevent nausea and vomiting associated with chemotherapy and radiotherapy.[3][4] Its primary active metabolite is 7-Hydroxy Granisetron.[5] To accurately quantify Granisetron and its metabolite in biological matrices, stable isotope-labeled internal standards are indispensable.[1][2][6]
7-Hydroxy Granisetron-d3 is a deuterated analog of the major metabolite of Granisetron. In this molecule, three hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[1] This mass difference allows it to be distinguished from the endogenous metabolite by mass spectrometry, while its nearly identical chemical and physical properties ensure it behaves similarly during sample preparation and chromatographic analysis.[1][2] The use of a deuterated internal standard like 7-Hydroxy Granisetron-d3 is the gold standard in bioanalytical studies as it corrects for matrix effects and variability in sample processing, leading to more precise and accurate data.[1][2] This guide provides a comprehensive overview of the synthesis and characterization of 7-Hydroxy Granisetron-d3 for research and drug development professionals.
Strategic Synthesis of 7-Hydroxy Granisetron-d3
The synthesis of 7-Hydroxy Granisetron-d3 requires a multi-step approach, beginning with the synthesis of the non-deuterated 7-Hydroxy Granisetron, followed by a selective deuteration step.
Synthesis of 7-Hydroxy Granisetron
A common route for the synthesis of Granisetron involves the coupling of 1-methyl-indazole-3-carboxylic acid with endo-9-methyl-9-azabicyclo[3.3.1]non-3-amine.[3] To obtain 7-Hydroxy Granisetron, a similar strategy can be employed using a hydroxylated indazole precursor.
Experimental Protocol: Synthesis of 7-Hydroxy Granisetron
-
Preparation of 7-Hydroxy-1-methyl-indazole-3-carboxylic acid: This key intermediate can be synthesized from a commercially available 7-hydroxyindazole. The indazole is first protected, then methylated at the N1 position, and subsequently carboxylated at the 3-position. The protecting group is then removed to yield the desired carboxylic acid.
-
Activation of the Carboxylic Acid: The 7-Hydroxy-1-methyl-indazole-3-carboxylic acid is activated to facilitate amide bond formation. This can be achieved by converting it to an acyl chloride or by using a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide).
-
Amide Coupling: The activated carboxylic acid is then reacted with endo-9-methyl-9-azabicyclo[3.3.1]non-3-amine in an inert solvent to form the amide bond, yielding 7-Hydroxy Granisetron.
-
Purification: The crude product is purified by column chromatography to obtain pure 7-Hydroxy Granisetron.
Deuteration of 7-Hydroxy Granisetron
The introduction of deuterium atoms can be achieved through various methods. For 7-Hydroxy Granisetron-d3, a common approach is to use a deuterated methylating agent to introduce a -CD3 group.
Experimental Protocol: Synthesis of 7-Hydroxy Granisetron-d3
-
Preparation of the N-desmethyl precursor: 7-Hydroxy-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide is required as the starting material. This can be synthesized by coupling 7-hydroxy-1H-indazole-3-carboxylic acid with endo-9-methyl-9-azabicyclo[3.3.1]non-3-amine.
-
Deuterated Methylation: The N-desmethyl precursor is then methylated using a deuterated methylating agent, such as deuterated methyl iodide (CD3I) or deuterated dimethyl sulfate ((CD3)2SO4), in the presence of a base to yield 7-Hydroxy Granisetron-d3.
-
Purification: The final product is purified using preparative HPLC to achieve high chemical and isotopic purity.
Comprehensive Characterization of 7-Hydroxy Granisetron-d3
Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized 7-Hydroxy Granisetron-d3. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of the synthesized compound. A validated, stability-indicating HPLC method is crucial to separate the final product from any starting materials, by-products, or degradation products.[7][8]
Experimental Protocol: HPLC Purity Analysis
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.[9]
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile or methanol) is employed.[7][8]
-
Flow Rate: A typical flow rate is 1.0-1.5 mL/min.[9]
-
Detection: UV detection at a wavelength where Granisetron and its metabolite show significant absorbance (e.g., 300-305 nm) is commonly used.[9]
-
Data Analysis: The purity is determined by calculating the peak area percentage of the main component.
Table 1: Representative HPLC Data for 7-Hydroxy Granisetron-d3
| Parameter | Specification |
| Retention Time | ~ 5-7 minutes |
| Purity (by area %) | ≥ 98% |
| Related Substances | Each impurity ≤ 0.5% |
Spectroscopic Analysis: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
MS and NMR are powerful tools for structural elucidation and confirmation of isotopic labeling.[10]
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the synthesized compound and to confirm the incorporation of the deuterium atoms. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining an accurate mass measurement.
-
Expected Molecular Ion: The molecular weight of 7-Hydroxy Granisetron is 328.42 g/mol .[11] For the d3 analog, the expected molecular weight will be approximately 331.44 g/mol .
-
Fragmentation Pattern: The fragmentation pattern in the MS/MS spectrum should be consistent with the structure of 7-Hydroxy Granisetron, with a mass shift of +3 for fragments containing the deuterated methyl group.
Table 2: Expected Mass Spectrometry Data for 7-Hydroxy Granisetron-d3
| Ion | Expected m/z (Monoisotopic) |
| [M+H]+ | 332.21 |
| Key Fragment 1 | Consistent with loss of a neutral fragment |
| Key Fragment 2 (containing -CD3) | Shifted by +3 compared to non-deuterated |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and is crucial for confirming the position of the deuterium labels.[12][13] Both 1H and 13C NMR spectra are acquired.
-
1H NMR: The proton NMR spectrum of 7-Hydroxy Granisetron-d3 will be very similar to that of the non-deuterated compound, with the key difference being the absence of the signal corresponding to the N-methyl protons.
-
13C NMR: The carbon NMR spectrum will show a signal for the deuterated methyl carbon, which will appear as a multiplet due to coupling with deuterium.
Visualizing the Workflow
The following diagrams illustrate the overall process for the synthesis and characterization of 7-Hydroxy Granisetron-d3.
Caption: Overall workflow for the synthesis and characterization of 7-Hydroxy Granisetron-d3.
Conclusion
The synthesis and rigorous characterization of 7-Hydroxy Granisetron-d3 are critical for supporting pharmacokinetic and drug metabolism studies of Granisetron. The availability of a high-purity, well-characterized deuterated internal standard is essential for obtaining reliable and accurate bioanalytical data, which in turn informs crucial decisions in the drug development process. The methodologies outlined in this guide provide a robust framework for the successful preparation and validation of this important analytical tool.
References
- Application of Deuterated Standards in Pharmacokinetic Studies: Notes and Protocols - Benchchem.
- Synthesis routes of 7-Hydroxygranisetron hydrochloride - Benchchem.
- Application of Deuterated Standards in Pharmacokinetics: Enhancing Precision and Accuracy in Drug Development - Benchchem.
- Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed.
- Application Note: Development of a Stability-Indicating HPLC Assay for Granisetron - Benchchem.
- Stability-indicating HPLC-DAD method for the determination of Granisetron hydrochloride in its pharmaceutical preparations.
- (PDF) A new isocratic RP-HPLC method development for the assay of Granisetron HCl in API and dosage forms - ResearchGate.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC.
- ESTIMATION OF GRANISETRON BY RP-HPLC IN ORAL SOLID DOSAGE FORM | TSI Journals.
- The Role of Deuterated Compounds in Pharmaceutical R&D and Testing - Pharmaffiliates.
- 7-Hydroxy Granisetron | molsyns.com.
- 7-Hydroxy Granisetron - Axios Research.
- Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation.
- CN110804051A - Preparation method of granisetron intermediate - Google Patents.
- CN1451660A - Process for preparing granisetron and its salt - Google Patents.
- 7-hydroxy-granisetron | 133841-15-3 - Sigma-Aldrich.
- The Discovery and Chemical Synthesis of Granisetron: A Technical Guide - Benchchem.
- WO2003080606A1 - Process for preparing a pharmaceutically active compound (granisetron) - Google Patents.
- Synthesis of granisetron probes 26–28. Reagents and conditions: (a) for 23 - ResearchGate.
- Pharmacokinetic study of granisetron in human plasma measured by UPLC-MS/MS and its use in healthy Chinese subjects.
- (PDF) NMR Spectroscopy for Characterization of Metabolite - ResearchGate.
- NMR Spectroscopy for Metabolomics Research - Semantic Scholar.
- Systematic Review of NMR-Based Metabolomics Practices in Human Disease Research - Open Medicine Foundation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pjps.pk [pjps.pk]
- 5. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7-Hydroxy Granisetron | Axios Research [axios-research.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
